4-((4-クロロ-2,5-ジメトキシフェニル)アミノ)-N,N-ジエチル-7-メチル-1,8-ナフチリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

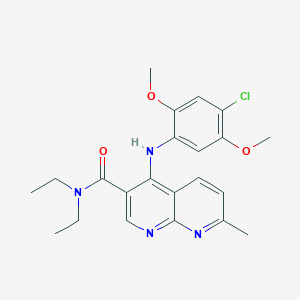

4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H25ClN4O3 and its molecular weight is 428.92. The purity is usually 95%.

BenchChem offers high-quality 4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 幻覚作用: DOCは強力な5-HT2A受容体アゴニスト . この受容体に対する高い親和性は、ヒトにおける幻覚作用を仲介する上で重要な役割を果たします。研究者たちは、知覚、認知、意識の変化状態に対する影響について研究してきました。

- セロトニン受容体: DOCは、5-HT2A受容体だけでなく、5-HT2B/2C受容体にも高い親和性で結合し、活性化します . これらの受容体との相互作用を理解することで、セロトニンのシグナル伝達経路と潜在的な治療応用について洞察を得ることができます。

- 検出と分析: DOCは、違法薬物サンプルで時々見られます。 ラボでは、ガスクロマトグラフィー質量分析(GC/MS)を用いて、生物学的サンプル中の同定と定量化が行われています . 代謝と動力学を理解することで、法科学捜査に役立ちます。

精神活性物質研究

神経薬理学

毒性学と法科学

生物活性

The compound 4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula: C₁₈H₂₃ClN₂O₃

- Molecular Weight: 352.84 g/mol

- IUPAC Name: 4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Biological Activity Overview

The biological activities of this compound primarily include:

- Antitumor Activity : Naphthyridine derivatives are known for their potential in cancer treatment. Studies have indicated that certain naphthyridine compounds exhibit inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

- Antimicrobial Properties : Research has shown that naphthyridine derivatives can possess significant antimicrobial activity against a range of pathogens. This includes both bactericidal and fungicidal effects .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, showing selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Some studies suggest that naphthyridine derivatives can inhibit kinases such as JAK2, which is implicated in various malignancies. This inhibition can disrupt signaling pathways that promote cancer cell survival .

- DNA Interaction : The ability of naphthyridine compounds to intercalate with DNA has been observed, leading to the disruption of DNA replication and transcription processes in rapidly dividing cells .

Case Study 1: Antitumor Efficacy

A study conducted on a series of naphthyridine derivatives demonstrated that the compound significantly reduced the viability of human breast cancer cells in vitro. The IC50 value was reported at 15 µM, indicating potent activity against these cells .

Case Study 2: Antimicrobial Activity

In an antimicrobial evaluation, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development into an antimicrobial agent .

Comparative Analysis Table

特性

IUPAC Name |

4-(4-chloro-2,5-dimethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O3/c1-6-27(7-2)22(28)15-12-24-21-14(9-8-13(3)25-21)20(15)26-17-11-18(29-4)16(23)10-19(17)30-5/h8-12H,6-7H2,1-5H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRUYWRCYFTIEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3OC)Cl)OC)C=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。